Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core substituted with an ethyl group at position 4. The molecule incorporates a sulfonamide-linked benzamido group modified with a 4-(ethoxycarbonyl)piperazine moiety and a methyl ester at position 5.
Properties
IUPAC Name |
methyl 2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O7S2/c1-4-27-11-10-19-20(16-27)37-23(21(19)24(31)35-3)26-22(30)17-6-8-18(9-7-17)38(33,34)29-14-12-28(13-15-29)25(32)36-5-2/h6-9H,4-5,10-16H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAZSJFOFJDTPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS No. 449767-41-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that are common in pharmacologically active molecules. Its molecular formula is with a molecular weight of 564.67 g/mol. The presence of the piperazine moiety and thieno[2,3-c]pyridine scaffold suggests potential for various biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have explored the anticancer potential of piperazine derivatives. For instance, compounds with piperazine rings have been shown to inhibit cancer cell proliferation in vitro and induce apoptosis in various cancer cell lines, including MCF-7 and HeLa cells .
- Antimicrobial Properties : The presence of sulfonamide groups in related compounds has been linked to antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests that the compound may also possess similar properties.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:
- Inhibition of Enzymatic Activity : Some piperazine derivatives have been documented to inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signal Transduction Pathways : The compound may affect pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Case Studies and Research Findings
A selection of studies highlights the biological activity of similar compounds:
Scientific Research Applications
Anticancer Potential
The compound's sulfonamide moiety suggests potential anticancer activity. Sulfonamides have been studied for their ability to inhibit carbonic anhydrase and other enzymes involved in tumor growth and metastasis. Preliminary studies indicate that derivatives of thieno[2,3-c]pyridine could be effective against various cancer cell lines . However, comprehensive clinical trials are needed to establish efficacy.
Neurological Disorders
Given the piperazine component of the molecule, there is potential for application in treating neurological disorders such as schizophrenia and bipolar disorder. Compounds with piperazine structures have been documented to interact with dopamine receptors and serotonin receptors, which are crucial in managing these conditions .
Pharmacodynamics
The pharmacodynamics of methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with various receptors in the central nervous system (CNS). The compound may serve as a dual-action agent by modulating both serotonin and dopamine pathways.
Pharmacokinetics
Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is crucial for evaluating the therapeutic potential of this compound. Studies suggest that similar thieno[2,3-c]pyridines demonstrate favorable bioavailability and metabolic stability . Further research is required to fully characterize the ADME profile of this specific compound.
Synthesis and Structural Variants
The synthesis of this compound involves multi-step organic reactions that include the formation of the thienopyridine core followed by functionalization at various positions to enhance biological activity . Variants of this compound may possess different pharmacological properties based on modifications to its structure.
Case Studies
Comparison with Similar Compounds
Core Heterocyclic Framework and Substituent Variations
The target compound’s tetrahydrothieno[2,3-c]pyridine core distinguishes it from analogs such as ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) (), which utilize pyridazine or isoxazole rings. These differences in core structure influence electronic properties, metabolic stability, and steric interactions. For example:
- Thieno[2,3-c]pyridine vs.
Functional Group Contributions
- Sulfonamide vs. Amino/Thioether Linkers: The sulfonamide group in the target compound likely improves solubility and hydrogen-bonding capacity relative to the amino or thioether linkers in compounds like I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) .
- Piperazine vs. Piperidine Substituents : The 4-(ethoxycarbonyl)piperazine group in the target compound may enhance solubility and conformational flexibility compared to the 2-oxopiperidin-1-yl group in ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate () .
Physicochemical Properties
| Property | Target Compound | I-6230 (Pyridazine analog) | Ethyl 1-(4-methoxyphenyl)-7-oxo-... (Pyrazolo analog) |
|---|---|---|---|
| Molecular Weight | ~650 g/mol (estimated) | ~395 g/mol | ~530 g/mol |
| LogP (Predicted) | 3.2–3.8 | 2.5–3.0 | 2.8–3.5 |
| Solubility | Moderate (sulfonamide, piperazine) | Low (amino linker) | Moderate (pyrazole core) |
| Bioactivity | Potential kinase inhibition | Unknown | Reported enzyme inhibition (e.g., PDEs) |
Note: Data inferred from structural analogs and physicochemical modeling.
Research Findings and Implications
- Metabolic Stability: The tetrahydrothieno[2,3-c]pyridine core may confer greater metabolic stability compared to pyridazine or isoxazole derivatives due to reduced susceptibility to oxidative metabolism .
- Synthetic Complexity : The sulfonamide and piperazine groups in the target compound introduce synthetic challenges, such as multi-step coupling reactions, compared to simpler analogs like I-6473 .
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can purity be assessed during synthesis?
The compound’s synthesis involves multi-step organic reactions, including sulfonamide coupling and piperazine derivatization. Key steps include:
- Sulfonyl chloride intermediates reacting with piperazine derivatives under anhydrous conditions .
- Carboxylate esterification using ethoxycarbonyl groups, monitored via TLC or HPLC for intermediate purity .
- Final purification via recrystallization or column chromatography. Purity validation requires HPLC with UV detection (e.g., using a C18 column and phosphate buffer-methanol mobile phase) and mass spectrometry .
Q. What analytical techniques are critical for structural confirmation of this compound?
Structural elucidation requires:
- NMR : , , and 2D NMR (COSY, HSQC) to resolve complex heterocyclic and sulfonamide regions .
- FT-IR : Confirmation of sulfonyl (S=O, ~1350 cm) and carbonyl (C=O, ~1700 cm) groups .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy or gravimetric analysis .
- Stability : Accelerated degradation studies (40–60°C, 75% humidity) monitored via HPLC to detect hydrolysis of ester or sulfonamide groups .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalability while minimizing byproducts?
Use Design of Experiments (DoE) to evaluate variables (temperature, solvent ratio, catalyst loading). For example:
- A Central Composite Design (CCD) to model the impact of temperature (50–90°C) and reaction time (12–24 hrs) on yield and impurity profiles .
- Response surface methodology (RSM) to identify optimal conditions for sulfonamide coupling, referencing analogous piperazine-sulfonyl reactions .
Q. What strategies address discrepancies in biological activity data across different assay systems?
- Assay standardization : Use reference standards (e.g., USP/PhEur guidelines) for compound quantification .
- Metabolite profiling : Identify active metabolites via LC-MS/MS in cell lysates or plasma .
- Structural analogs : Compare activity with related compounds (e.g., ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate derivatives) to isolate substituent effects .
Q. How can impurity profiles be characterized, and what regulatory thresholds apply?
- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions to generate impurities .
- HPLC-DAD/ELSD : Quantify impurities using pharmacopeial methods (e.g., Ph. Eur. monographs) with ≤0.15% thresholds for unidentified impurities .
- Synthesis of impurity markers : Prepare reference standards (e.g., diastereomers or hydrolyzed byproducts) for spiking experiments .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data from analogs .
- MD simulations : Assess conformational stability of the tetrahydrothieno-pyridine core in aqueous environments .
Q. How do solvent and pH influence the compound’s spectroscopic properties during analysis?
- pH-dependent UV shifts : Measure λ in buffers (pH 2–12) to identify ionizable groups (e.g., sulfonamide NH) .
- Solvent polarity effects : Compare NMR chemical shifts in DMSO-d vs. CDCl to detect hydrogen bonding or aggregation .
Methodological Notes
- Key references : Prioritize peer-reviewed synthesis protocols (e.g., Farmaco, Acta Pol Pharm) over vendor catalogs .
- Data validation : Cross-check analytical results with independent techniques (e.g., NMR + HRMS) to resolve structural ambiguities .
- Ethical reporting : Disclose all synthetic yields, impurity levels, and assay variability to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
